molecular formula C7H7ClOS B6298531 3-Chloro-4-(methylthio)phenol CAS No. 13560-43-5

3-Chloro-4-(methylthio)phenol

Cat. No.: B6298531
CAS No.: 13560-43-5
M. Wt: 174.65 g/mol
InChI Key: CYUGXXDSGNFQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(methylthio)phenol: is a synthetic organic compound with the molecular formula C7H7ClOS and a molecular weight of 174.65 g/mol . It is characterized by the presence of a chlorine atom, a methylthio group, and a hydroxyl group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(methylthio)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-4-(methylthio)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(methylthio)phenol involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom or the methylthio group can be replaced by other substituents. This reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring .

Comparison with Similar Compounds

  • 4-Chloro-3-(methylthio)phenol
  • 3-Chloro-4-(methylsulfanyl)phenol
  • 2-Chloro-5-(methylthio)phenol

Comparison: 3-Chloro-4-(methylthio)phenol is unique due to the specific positioning of the chlorine and methylthio groups on the benzene ring, which affects its reactivity and chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and oxidation reactions .

Properties

IUPAC Name

3-chloro-4-methylsulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUGXXDSGNFQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product from stage (ii) (11.5 g, 66.2 mmol) was dissolved in the minimum THF (˜15 mL) and water (500 mL) was added with vigorous stirring, followed by conc H2SO4 (25 mL). The mixture was cooled in an ice-water bath and a solution of NaNO2 (5.0 g, 72.5 mmol) in iced water (10 mL), was added via pipette under the surface of the reaction mixture. The reaction was stirred at 0° C. for 1.5 h and the resulting yellow/brown solution was decanted from the remaining solid into a dropping funnel containing ice (˜200 g). This solution was added at a steady rate over 7 min to a vigorously stirred mixture of Cu(NO3)2 (230 g, 0.99 mol) and Cu2O (8.52 g, 67.4 mmol) in water (1 L) at room temperature. After the addition was complete the mixture was stirred for a further 15 min before being extracted with ether (500 mL). The residual red/brown solid in the reaction flask was taken up in MeOH (100 mL) and diluted with ether (300 mL) before being poured into the aqueous layer from above. The ether layer was separated and the combined organic layers were extracted with 1M NaOH (3×100 mL). The aqueous extracts were acidified with conc. HCl and then extracted with ether (2×150 mL). The ether layers were then washed with brine, dried (MgSO4) and the solvent was removed in vacuo to give the phenol (5.465 g, 47%) as a brown crystalline solid; δH (400 MHz, CDCl3) 2.44 (3H, s), 5.08 (1H, br), 6.77 (1H, d), 6.93 (1H, d), 7.18 (1H, d); MS m/z (ES−) 173 (M−H+).
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Cu(NO3)2
Quantity
230 g
Type
reactant
Reaction Step Four
[Compound]
Name
Cu2O
Quantity
8.52 g
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
47%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.